molecular formula C17H12F2N6O2S B11006414 C17H12F2N6O2S

C17H12F2N6O2S

Cat. No.: B11006414
M. Wt: 402.4 g/mol
InChI Key: ZSALCGHXTBFJLB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H12F2N6O2S is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms This compound is known for its unique chemical structure, which includes aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H12F2N6O2S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core aromatic structure, followed by the introduction of functional groups such as fluorine, nitrogen, and sulfur. Common reagents used in the synthesis include halogenating agents, nitrating agents, and sulfur-containing compounds. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination. Safety protocols are strictly followed to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

C17H12F2N6O2S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alkanes.

Scientific Research Applications

C17H12F2N6O2S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C17H12F2N6O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C17H12F2N6O2S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with aromatic rings and heterocyclic components, such as and .

    Uniqueness: The presence of specific functional groups, such as fluorine and sulfur, in imparts unique chemical and physical properties, making it distinct from other compounds. These properties may include enhanced reactivity, stability, or biological activity.

Properties

Molecular Formula

C17H12F2N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H12F2N6O2S/c18-10-3-9(4-11(19)6-10)5-13-21-17(24-23-13)22-14(26)7-25-8-20-12-1-2-28-15(12)16(25)27/h1-4,6,8H,5,7H2,(H2,21,22,23,24,26)

InChI Key

ZSALCGHXTBFJLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CC(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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